1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile
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Overview
Description
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is an organic compound with a complex structure that includes a tert-butylphenyl group and a tetrahydroindazole ring
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile typically involves multiple steps. One common method includes the alkylation of phenol with isobutene to produce 4-tert-butylphenol, followed by further reactions to introduce the indazole and carbonitrile groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile can be compared with similar compounds such as:
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the indazole and carbonitrile components.
4-tert-Butylacetophenone: Contains a similar aromatic structure but differs in functional groups and overall reactivity.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups but with a biphenyl structure instead of an indazole ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique indazole structure and is characterized by its molecular formula C18H21N3 and molar mass of 279.38 g/mol. The presence of a tert-butyl group enhances its hydrophobic properties, while the carbonitrile group contributes to its reactivity and solubility in organic solvents, making it a candidate for various biological applications.
Anticancer Properties
Research indicates that derivatives of tetrahydroindazoles, including this compound, exhibit significant anticancer properties. Preliminary studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. For instance, a study demonstrated that related compounds effectively reduced the viability of cancer cells by targeting specific molecular pathways involved in tumor growth and survival .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been implicated in anti-inflammatory activity. The structural features of this compound suggest potential interactions with enzymes and receptors involved in inflammatory processes. Such interactions may modulate the enzymatic activities linked to inflammation, thereby offering therapeutic benefits in inflammatory diseases .
The mechanism of action for this compound is believed to involve its binding affinity to various biological targets. Interaction studies have indicated that this compound may influence metabolic pathways or signal transduction mechanisms critical for disease processes . Understanding these interactions is crucial for elucidating its pharmacological profile.
Comparative Analysis with Related Compounds
To further understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4,5-Dihydro-1H-indazole | Lacks tert-butyl substitution; simpler structure | Less hydrophobic; different biological activity profile |
1-Methyl-4,5,6,7-tetrahydroindazole | Methyl group instead of tert-butyl | Potentially different pharmacokinetics |
2-(4-tert-butylphenyl)-5-methylindazole | Contains methyl group; similar phenyl substitution | May exhibit distinct reactivity due to methyl substitution |
1-(phenyl)-4-cyanotetrahydroindazole | Cyanide group instead of tert-butyl | Different electronic properties affecting reactivity |
This comparison highlights how specific substitutions influence the biological activity and reactivity of these compounds.
Study on Anticancer Activity
A notable case study investigated the effects of tetrahydroindazole derivatives on cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values indicating significant cytotoxicity against various cancer types. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling proteins involved in cell survival .
Inflammation Modulation Study
Another study focused on the anti-inflammatory potential of indazole derivatives. Researchers found that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in vitro. This suggests that the compound may serve as a lead candidate for developing therapies targeting chronic inflammatory conditions .
Properties
Molecular Formula |
C18H21N3 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazole-4-carbonitrile |
InChI |
InChI=1S/C18H21N3/c1-18(2,3)14-7-9-15(10-8-14)21-17-6-4-5-13(11-19)16(17)12-20-21/h7-10,12-13H,4-6H2,1-3H3 |
InChI Key |
SJABXGNVMRMGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)C#N |
Origin of Product |
United States |
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